

Application Note: Quantitative Analysis of Flupoxam in Plant Tissues by LC-MS/MS

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Compound of Interest

Compound Name: *Flupoxam*

Cat. No.: *B040937*

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1. Introduction

Flupoxam is a triazole amide herbicide used for the selective control of broad-leaved weeds in cereal crops. Its mode of action involves the inhibition of cell wall biosynthesis. Monitoring its residue levels in plant tissues is crucial for ensuring food safety and understanding its environmental fate. This document describes a robust and sensitive method for the extraction and quantification of **Flupoxam** in various plant matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

2. Experimental

2.1. Materials and Reagents

- **Flupoxam** analytical standard (≥98% purity)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade, ~99%)

- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- 0.22 μm syringe filters (PTFE)

2.2. LC-MS/MS Instrumentation A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

2.3. Standard Solution Preparation

- Stock Standard (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of **Flupoxam** standard and dissolve in 10 mL of methanol.
- Working Standard (10 $\mu\text{g/mL}$): Dilute the stock standard 1:100 with methanol.
- Calibration Curve: Prepare a series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL by serial dilution of the working standard in a 50:50 mixture of methanol and water.

3. Sample Preparation Protocol (Modified QuEChERS)

- Homogenization: Weigh 10 g of the representative plant tissue sample (e.g., leaves, stem, grain) into a 50 mL centrifuge tube. For dry samples like grain, add 10 mL of water and allow to rehydrate for 30 minutes.
- Extraction: Add 10 mL of acetonitrile containing 1% formic acid to the tube.
- Shaking: Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker.
- Salting Out: Add 4 g of anhydrous MgSO_4 and 1 g of NaCl . Immediately cap and shake for 1 minute to prevent the agglomeration of salts.
- Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes.

- Dispersive SPE Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
- Vortex and Centrifuge: Vortex the d-SPE tube for 1 minute, then centrifuge at 10,000 rpm for 5 minutes.
- Final Preparation: Take an aliquot from the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of **Flupoxam**.

Table 1: Liquid Chromatography Conditions

| Parameter | Value |
|--------------------|--|
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-1 min (10% B), 1-8 min (10-95% B), 8-10 min (95% B), 10.1-12 min (10% B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |

| Expected Retention Time| ~6.5 min (Varies with exact system and column) |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |
|-------------------------|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Proposed MRM Transitions for **Flupoxam**

Disclaimer: The following transitions are proposed based on the chemical structure of **Flupoxam** (Monoisotopic Mass: 460.0725 Da).^[1] Optimal values for Cone Voltage and Collision Energy must be determined empirically on the specific instrument used.

| Analyte | Precursor Ion [M+H] ⁺ (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) | Use |
|----------|--|-------------------|----------------|------------------|-----------------------|------------|
| Flupoxam | 461.08 | 294.05 | 0.050 | 30 | 25 | Quantifier |
| Flupoxam | 461.08 | 181.07 | 0.050 | 30 | 35 | Qualifier |

5. Method Validation

The method should be validated according to standard guidelines (e.g., SANTE/12682/2019) to assess its performance. The following table presents typical performance characteristics expected from this method for herbicide analysis in plant matrices.^{[2][3][4]}

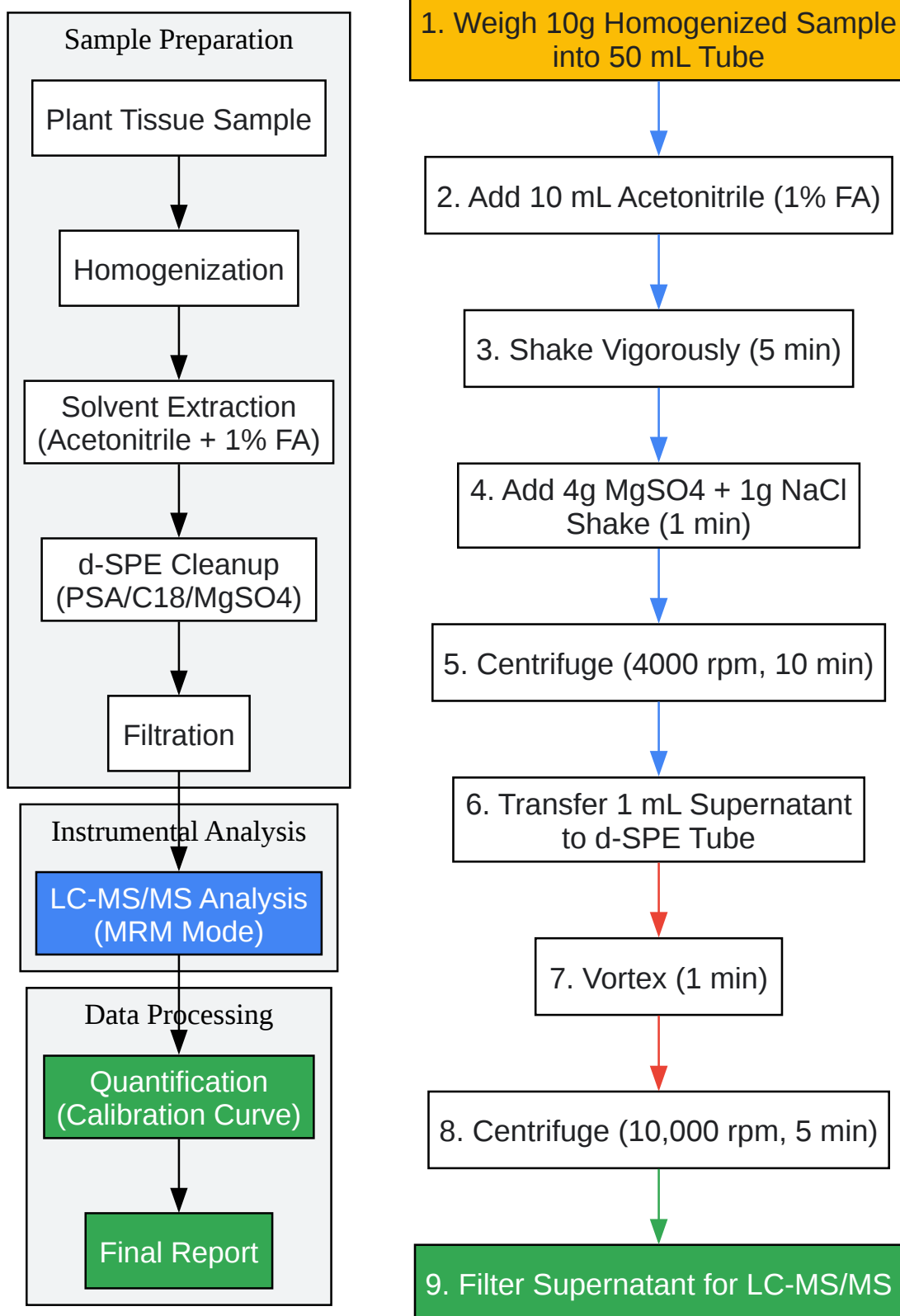
Table 4: Method Validation Summary (Representative Data)

| Parameter | Specification | Result |
|-------------------------------|-----------------|---------------|
| Linearity Range | 0.1 - 100 ng/mL | $R^2 > 0.995$ |
| Limit of Quantification (LOQ) | $S/N \geq 10$ | 0.01 mg/kg |
| Limit of Detection (LOD) | $S/N \geq 3$ | 0.003 mg/kg |
| Accuracy (Recovery) | 70 - 120% | 85 - 105% |

| Precision (RSD) | $\leq 20\%$ | $< 15\%$ |

6. Visual Workflows

The diagrams below illustrate the logical flow of the analytical procedure.



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